molecular formula C21H41NO B12658061 N-Isooctadecylacrylamide CAS No. 93858-86-7

N-Isooctadecylacrylamide

Cat. No.: B12658061
CAS No.: 93858-86-7
M. Wt: 323.6 g/mol
InChI Key: GRUJBUBMICCNGR-UHFFFAOYSA-N
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Description

N-Isooctadecylacrylamide is a synthetic organic compound with the chemical formula C21H41NO. It is a derivative of acrylamide, where the hydrogen atom of the amide group is replaced by an isooctadecyl group. This compound is known for its unique properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isooctadecylacrylamide can be synthesized through the reaction of acryloyl chloride with isooctadecylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:

Acryloyl chloride+IsooctadecylamineThis compound+HCl\text{Acryloyl chloride} + \text{Isooctadecylamine} \rightarrow \text{this compound} + \text{HCl} Acryloyl chloride+Isooctadecylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: N-Isooctadecylacrylamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce amines.

Scientific Research Applications

N-Isooctadecylacrylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.

    Biology: It is employed in the preparation of hydrogels for cell culture and tissue engineering.

    Medicine: It is investigated for drug delivery systems due to its biocompatibility and ability to form hydrogels.

    Industry: It is used in the production of coatings, adhesives, and other materials requiring specific mechanical and thermal properties.

Mechanism of Action

The mechanism of action of N-Isooctadecylacrylamide involves its ability to form stable polymers and hydrogels. The isooctadecyl group provides hydrophobic interactions, while the acrylamide moiety allows for polymerization. These properties enable it to interact with various molecular targets and pathways, making it useful in drug delivery and tissue engineering applications.

Comparison with Similar Compounds

    N-Octadecylacrylamide: Similar in structure but with a straight-chain octadecyl group instead of an isooctadecyl group.

    N-Dodecylacrylamide: Contains a shorter dodecyl chain, leading to different physical properties.

    N-Isopropylacrylamide: Known for its thermoresponsive properties, widely used in biomedical applications.

Uniqueness: N-Isooctadecylacrylamide is unique due to its branched isooctadecyl group, which imparts distinct hydrophobic properties and influences its behavior in polymerization and interaction with other molecules. This makes it particularly valuable in applications requiring specific hydrophobic interactions and stability.

Properties

CAS No.

93858-86-7

Molecular Formula

C21H41NO

Molecular Weight

323.6 g/mol

IUPAC Name

N-(16-methylheptadecyl)prop-2-enamide

InChI

InChI=1S/C21H41NO/c1-4-21(23)22-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20(2)3/h4,20H,1,5-19H2,2-3H3,(H,22,23)

InChI Key

GRUJBUBMICCNGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCNC(=O)C=C

Origin of Product

United States

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